Benzyl Viologen

説明

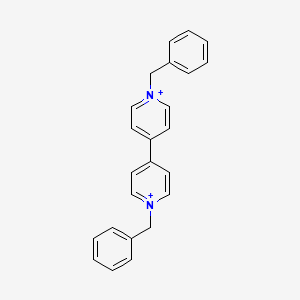

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-benzyl-4-(1-benzylpyridin-1-ium-4-yl)pyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2/c1-3-7-21(8-4-1)19-25-15-11-23(12-16-25)24-13-17-26(18-14-24)20-22-9-5-2-6-10-22/h1-18H,19-20H2/q+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAZZOXZPVVGSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074493 | |

| Record name | Benzyl viologen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white solid; [Merck Eurolab MSDS] | |

| Record name | Benzyl viologen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12256 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13096-46-3 | |

| Record name | Benzylviologen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13096-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl viologen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013096463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl viologen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-bis(phenylmethyl)-4,4'-bipyridinium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-dibenzyl-[4,4'-bipyridine]-1,1'-diium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EC4TXL7J4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Molecular Engineering of Benzyl Viologen Derivatives

Strategies for Benzyl (B1604629) Viologen Core Structure Synthesis

The fundamental structure of benzyl viologen is a 1,1'-dibenzyl-4,4'-bipyridinium salt. The primary and most common method for synthesizing the this compound core involves the quaternization of 4,4'-bipyridine (B149096). wikipedia.org This is typically achieved through an N-alkylation reaction with a benzyl halide, such as benzyl chloride or benzyl bromide. wikipedia.orgsmolecule.com

The general reaction can be summarized as the treatment of 4,4'-bipyridine with two equivalents of a benzyl halide (benzyl-X, where X is a halogen) in a suitable solvent. This process results in the formation of the dicationic this compound salt. The reaction is a type of Menshutkin reaction, which is a well-established method for the synthesis of quaternary ammonium (B1175870) salts. mdpi.com

A specific example involves dissolving 4,4'-bipyridine and 3-chloromethyl-benzoic acid in acetonitrile (B52724) and heating the solution to 80°C under reflux for 12 hours. rsc.org The resulting precipitate is then filtered, washed, and treated with dilute hydrochloric acid to yield the viologen product. rsc.org

Functionalization and Derivatization Techniques for Modified Benzyl Viologens

The properties of this compound can be tailored for specific applications through various functionalization and derivatization techniques. These modifications can influence its electronic, optical, and self-assembly characteristics.

N-Alkylation and N-Arylation Approaches

N-alkylation and N-arylation are powerful methods to modify the properties of the viologen core. acs.orgnih.govrsc.org By introducing different alkyl or aryl groups, researchers can fine-tune the steric and electronic characteristics of the resulting viologen derivatives. acs.orgnih.govrsc.org For instance, the introduction of long alkyl chains can enhance the formation of inclusion complexes with macrocycles. maynoothuniversity.ie

A modified Nesmeyanov protocol has been reported for the N-arylation of electron-deficient pyridines, which is applicable to the synthesis of N,N'-diarylated phosphaviologens. acs.org This method allows for the direct arylation of the nitrogen centers in the bipyridine core using diaryliodonium salts, providing access to π-extended viologens that are difficult to synthesize via classical routes. acs.org The optoelectronic properties of viologen derivatives have been successfully tuned through these N-alkylation and N-arylation reactions. rsc.orgnih.gov

Introduction of Redox-Active and Spectroscopic Tags

To enhance the functionality of this compound, redox-active and spectroscopic tags can be incorporated into its structure. These tags can serve as probes to monitor the viologen's redox state or to introduce new photophysical properties. For example, viologen-functionalized poly(amidoamine) (PAMAM) dendrimers have been synthesized, where the viologen units act as peripheral electroactive groups. utexas.edu

The introduction of main-group elements like antimony or bismuth into the viologen skeleton has led to the development of stiboviologens and bismoviologens. rsc.orgnih.gov These modified viologens exhibit significantly altered optoelectronic properties, including ultrafast charge transfer and phosphorescence. rsc.orgnih.gov Similarly, viologen-tetrasubstituted Zn(II) phthalocyanines have been designed to have tunable optical features based on the redox state of the viologen groups. nih.gov

Supramolecular Assembly and Host-Guest Chemistry Involving this compound

This compound's dicationic nature and its ability to undergo reversible redox reactions make it an excellent candidate for supramolecular chemistry, particularly in the formation of host-guest complexes and self-assembled structures. rsc.orgrsc.org

Inclusion Complexation with Macrocycles (e.g., Cyclodextrins)

This compound and its derivatives are known to form stable inclusion complexes with various macrocyclic hosts, most notably cyclodextrins (CDs). maynoothuniversity.iersc.orgrsc.orgnih.govacs.org The hydrophobic benzyl groups can be encapsulated within the cavity of the cyclodextrin, driven by hydrophobic and van der Waals interactions. This complexation can alter the physicochemical properties of the viologen, such as its solubility and redox potentials. maynoothuniversity.iersc.orgrsc.org

For example, the interaction between this compound and sulfated β-cyclodextrin (sβ-CD) has been studied, revealing significant electrostatic interactions between the dicationic viologen and the anionic cyclodextrin. maynoothuniversity.ie The formation of a supramolecular hydrogel has been demonstrated through the complexation of a carboxythis compound derivative with γ-cyclodextrin, driven by π-π interactions, hydrogen bonding, and host-guest interactions. nih.govacs.org These hydrogels can exhibit interesting properties like reversible photochromism. nih.govacs.org

| Host Macrocycle | Guest Viologen Derivative | Key Interactions | Resulting Properties | Reference |

| β-Cyclodextrin (β-CD) | This compound | Hydrophobic, van der Waals | Altered solubility and redox potentials | maynoothuniversity.iersc.orgrsc.org |

| Sulfated β-Cyclodextrin (sβ-CD) | This compound | Electrostatic, Hydrophobic | Shift in reduction potential of radical cation | maynoothuniversity.ie |

| γ-Cyclodextrin (γ-CD) | 1-(4-carboxybenzyl)-4,4'-bipyridinium chloride | π-π stacking, Hydrogen bonding, Host-guest | Formation of a supramolecular hydrogel with reversible photochromism | nih.govacs.org |

| Cucurbit nih.govuril (CB nih.gov) | Viologen derivative | Host-enhanced charge transfer | Enhanced photocatalytic activity | chinesechemsoc.org |

Self-Assembled Monolayers and Thin Film Formation

This compound and its derivatives can be immobilized on surfaces to form self-assembled monolayers (SAMs) and thin films. maynoothuniversity.ieresearchgate.net These organized structures have applications in electrochromic devices, sensors, and protective coatings. mdpi.comresearchgate.net The formation of these films is often driven by electrostatic interactions between the viologen dications and anionic species present on the substrate or in the solution. maynoothuniversity.ieresearchgate.net

For instance, this compound can be deposited on a copper surface in the presence of chloride anions to form a protective layer. maynoothuniversity.ieresearchgate.net The dicationic viologen is stabilized by the negatively charged chloride anions, creating a stable film that inhibits copper corrosion. maynoothuniversity.ieresearchgate.net The structure and redox functionality of viologen SAMs on gold substrates have also been studied, revealing that the alignment of the viologen molecules is stabilized by π-π stacking and electrostatic interactions. researchgate.net The formation of thin films can also be achieved through techniques like electropolymerization of viologen-containing monomers. mdpi.com

Integration into Polymer Matrices and Frameworks

The incorporation of this compound and its derivatives into stable, high-surface-area polymer matrices and frameworks is a key strategy for harnessing their redox and photoactive properties in solid-state materials. This integration into Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), and conjugated polymers allows for the development of advanced functional materials with applications in areas such as electrochromism, energy storage, and catalysis.

Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures built from organic monomers linked by strong covalent bonds. The integration of viologen units, including this compound, into COF backbones imparts redox activity and enhances charge transfer capabilities, making them suitable for a variety of applications. Current time information in Bangalore, IN.rsc.org The synthesis of viologen-based COFs typically involves dynamic covalent chemistry, which allows for error correction and the formation of crystalline structures. nih.gov

Several synthetic strategies have been employed to construct viologen-containing COFs. Imine condensation is a common method, where aldehyde-functionalized viologens are reacted with multi-topic amines. For instance, a 2D COF with hexagonal pores was successfully synthesized through the condensation of 1,1′-bis(4-formylphenyl)-[4,4′-bipyridine]-1,1′-diium and 1,3,5-tris(4-aminophenyl)benzene (B174889). ossila.commit.edu This method creates a polycationic framework with inherent porosity. ossila.com

Another powerful method is the Zincke reaction, which involves the reaction of a bipyridine with a Zincke salt precursor, such as 1,1′-bis(2,4-dinitrophenyl)-[4,4′-bipyridine]-1,1′-diium dichloride, and an amine. conicet.gov.aracademicstrive.com This reaction has been used to produce crystalline viologen-based covalent organic gel frameworks (COGFs) under microwave irradiation, as well as amorphous porous organic polymers under solvothermal conditions. conicet.gov.ar The morphology of the resulting material, whether hollow spheres, tubes, or crystalline sheets, can be controlled by the choice of solvent and heating method. conicet.gov.aracademicstrive.com

The resulting viologen-based COFs exhibit notable properties stemming from the incorporated bipyridinium units. Their inherent positive charge and redox activity make them excellent candidates for applications in photocatalysis, such as hydrogen evolution from water. Current time information in Bangalore, IN.researchgate.net In these systems, the viologen moiety acts as an efficient electron transfer mediator, facilitating the separation of photogenerated charge carriers and accelerating the transfer of electrons from a photosensitizer to active sites. Current time information in Bangalore, IN.rsc.orgresearchgate.net The performance of these photocatalytic COFs can be tuned by modifying the length of the alkyl chains connecting the viologen units, which affects the material's flexibility and electronic properties. rsc.orgresearchgate.net

Table 1: Synthesis and Properties of Viologen-Based Covalent Organic Frameworks

| COF Name/Type | Monomers | Synthetic Method | Key Properties/Features | Application |

|---|---|---|---|---|

| Imine Viologen COF | 1,1′-bis(4-formylphenyl)-[4,4′-bipyridine]-1,1′-diium; 1,3,5-tris(4-aminophenyl)benzene | Imine Condensation | 2D crystalline structure with hexagonal pores; Polycationic framework. ossila.commit.edu | Not specified |

| Viologen COGF | 1,1′-bis(2,4-dinitrophenyl)-[4,4′-bipyridine]-1,1′-diium dichloride; 1,3,5-tris(4-aminophenyl)benzene (TAPB) | Microwave-assisted Zincke Reaction | Crystalline gel framework composed of sheets. conicet.gov.ar | Pollutant removal |

| TPCBP B-COF | Carbazole-based donor; Viologen acceptor with butyl chain bridge | Solvothermal Synthesis | High charge separation efficiency; Flexible framework. researchgate.netacs.org | Photocatalytic hydrogen evolution; Nitrophenol reduction. researchgate.netacs.org |

| Viologen-linked Covalent Organic Network | 1,1′-bis(2,4-dinitrophenyl)-[4,4′-bipyridine]-1,1′-diium dichloride; TAPB | Solvothermal Zincke Reaction | Amorphous hollow spheres or tubes; Stable in acidic, neutral, and basic solutions. conicet.gov.aracademicstrive.com | Not specified |

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The integration of this compound into MOFs can be achieved in several ways: by using a this compound derivative as the organic linker, by encapsulating it as a guest molecule within the MOF pores, or through post-synthetic modification. These strategies impart redox activity, photochromism, and sensing capabilities to the MOF. Current time information in Bangalore, IN.rsc.org

One direct approach is to synthesize the MOF using a linker that contains the this compound moiety. For example, a cobalt-based MOF (Co-MOF-1) was assembled using the ligand [1,1′-bis(4-carboxylatobenzyl)-4,4′-bipyridinium] dichloride. tandfonline.com This created a 3D cationic framework with the electron-deficient viologen units integrated into the structure, resulting in a material with reversible redox behavior, photochromic properties, and the ability to detect volatile amines through color changes. Current time information in Bangalore, IN.tandfonline.com Similarly, a terbium-based MOF constructed with a viologen-functionalized m-benzenedicarboxylate linker exhibited both photochromism and photomodulated fluorescence. nih.govnih.gov Another example involves the construction of manganese and cobalt MOFs using the flexible zwitterionic linker N,N'-bis(3,5-dicarboxylatobenzyl)-4,4'-bipyridinium, which endowed the materials with distinct photochromic, hydrochromic, and magnetic properties. rsc.org

Alternatively, this compound can be incorporated as a guest species within the pores of an anionic MOF. This host-guest approach leverages electrostatic interactions between the cationic viologen and the negatively charged framework. conicet.gov.ar For instance, zinc-based MOFs were synthesized in the presence of 1,1′-bis(4-cyanobenzyl)-4,4′-bipyridinium (a this compound derivative) as a template and charge-balancing cation. researchgate.net The resulting materials exhibited photochromic behavior, turning blue upon exposure to UV or sunlight due to the formation of viologen radicals. researchgate.net The encapsulation of different viologen derivatives within a Zn-MOF has been shown to tune the luminescence and photochromic properties of the host-guest system. conicet.gov.arrsc.org Post-synthetic modification offers a third route, where a pre-synthesized MOF is chemically altered to introduce the viologen unit, although specific examples for this compound are less common. utexas.eduacs.org

Table 2: Integration of this compound Derivatives in Metal-Organic Frameworks

| MOF Name/Type | Viologen Derivative | Integration Method | Metal Ion/Cluster | Key Properties & Findings |

|---|---|---|---|---|

| Co-MOF-1 | 1,1′-bis(4-carboxylatobenzyl)-4,4′-bipyridinium | Organic Linker | Co(II) | 3D cationic framework; Exhibits photochromism and discernible colorimetric detection of volatile amines. tandfonline.com |

| Zn-MOFs (1-3) | 1,1′-bis(4-cyanobenzyl)-4,4′-bipyridinium | Guest Molecule | Zn(II) | Anionic framework with guest viologen cations; Shows photochromism and fluorescence sensing of ammonia (B1221849) and Cr₂O₇²⁻. researchgate.net |

| Tb-MOF | Viologen-functionalized m-benzenedicarboxylate | Organic Linker | Tb(III) | Reversible photochromism (yellow to green); Photomodulated fluorescence. nih.govnih.gov |

| Co/Mn-MOFs | N,N′-bis(3,5-dicarboxylatobenzyl)-4,4′-bipyridinium | Organic Linker | Co(II), Mn(II) | Co-MOF shows reversible photochromism; Mn-MOF shows hydrochromism and solvotomagnetism. rsc.org |

Conjugated Polymers and Polyelectrolytes

The integration of this compound into conjugated polymers and polyelectrolytes creates materials with tunable electronic and optical properties, making them highly suitable for applications in electrochromic devices, sensors, and energy storage. academicstrive.com These materials are typically cationic polyelectrolytes due to the charged nature of the viologen unit. academicstrive.com

Synthesis of polymers containing this compound can be achieved through several routes. One common method is the chemical modification of a pre-existing polymer. For example, poly(p-vinyl this compound) can be synthesized by reacting poly(p-vinyl benzyl chloride) with a mono-substituted bipyridine. nih.gov This approach allows for the use of high molecular weight starting materials, yielding robust films. nih.gov Another strategy involves the direct polymerization of monomers containing the viologen moiety. Poly(this compound) (PBV) has been synthesized via the polycondensation of α,α'-dibromo-p-xylene and 4,4'-bipyridine, resulting in polymers with defined molecular weights.

A distinct approach involves using the this compound radical cation (BV•+) as a solution-processable n-type dopant for other conjugated polymers. rsc.orgresearchgate.netrsc.org This sequential doping method has been shown to significantly enhance the electrical conductivity and thermoelectric performance of ladder-type polymers like poly(benzimidazobenzophenanthrolinedione) (BBL) and other polymers such as pNDI-2T. rsc.orgresearchgate.net The BV•+ facilitates electron transport between polymer chains, leading to stable and high-performance n-type materials. rsc.orgresearchgate.net

Polymers incorporating this compound are highly valued for their electrochromic properties. ossila.com The viologen unit undergoes reversible one-electron reduction steps, leading to distinct color changes. ossila.com For example, the dicationic this compound (colorless) can be reduced to a violet-purple radical cation and then to a yellow neutral species. ossila.com This behavior has been exploited in electrochromic devices (ECDs), where polymers containing this compound serve as the active color-changing layer. nih.gov The performance and stability of these ECDs can be improved by introducing bulky substituents, such as trifluoromethyl groups on the benzyl rings, which hinder the undesirable dimerization of viologen radicals. researchgate.net Furthermore, this compound-containing polyelectrolytes have been used to create redox-active multilayers whose mechanical properties can be reversibly modulated by an applied electrochemical potential. nih.gov

Table 3: this compound in Conjugated Polymers and Polyelectrolytes

| Polymer System | Role of this compound | Synthesis/Integration Method | Key Findings & Applications |

|---|---|---|---|

| Poly(p-vinyl this compound) (PVBV) | Pendant redox unit | Modification of poly(p-vinyl benzyl chloride) with mono-methyl bipyridinium. nih.gov | Forms redox-active polyelectrolyte multilayers; Reversible control of film mechanical properties via electrochemistry. nih.gov |

| Poly(this compound) (PBV) | Main-chain redox unit | Polycondensation of α,α'-dibromo-p-xylene and 4,4'-bipyridine. | Used to coat p-type silicon electrodes for photoassisted hydrogen evolution. |

| pNDI-2T / pPDI-2T | n-type dopant (as BV•+) | Sequential solution doping of the host polymer with pre-reduced this compound radical cation. researchgate.net | Achieves high electrical conductivity (up to 1.34 × 10⁻² S cm⁻¹) and excellent thermal/air stability compared to other dopants. researchgate.net |

| Ladder-type polymer (BBL) | n-type dopant (as BV•+) | Solution doping with BV•+. rsc.org | Outstanding n-type thermoelectric performance and superior thermal stability. rsc.org |

| Poly(pyrrole)-Prussian blue composite system | Electrochromic component | Incorporated as a benzylviologen polymer layer in a complementary electrochromic device. | Part of a multi-component system for electrochromic applications. |

Electrochemical Investigations and Electron Transfer Dynamics of Benzyl Viologen Systems

Fundamental Redox Mechanisms of Benzyl (B1604629) Viologen

The redox chemistry of benzyl viologen (BV²⁺) is centered around the bipyridinium core and involves sequential electron transfer steps. wikipedia.org

The initial step in the reduction of the this compound dication (BV²⁺) is a reversible one-electron transfer, which produces a stable, intensely colored radical cation (BV•⁺). maynoothuniversity.iewikipedia.org This process is the basis for the electrochromic properties of viologens. maynoothuniversity.ieresearchgate.net The radical cation is typically soluble, although the introduction of large substituents on the pyridinium (B92312) nitrogens can lead to its deposition onto the electrode surface. maynoothuniversity.ie In a study involving a porphyrin-benzylviologen diad, the first electrochemical reduction was confirmed to occur at the benzylviologen component, forming the radical cation. researchgate.net

The formal potential for the first one-electron reduction of this compound can be influenced by its molecular environment. For instance, in a recent study, the first reduction potential (Ered,1) of this compound was measured at -0.54 V vs. Ag/AgCl. rsc.org

Following the formation of the radical cation, a second single-electron transfer can occur, reducing the radical cation to the neutral this compound species (BV⁰). maynoothuniversity.iersc.org This second reduction step is also reversible. tandfonline.com The neutral viologen is often insoluble in aqueous media. maynoothuniversity.ie

The potential for this second reduction (Ered,2) occurs at a more negative value than the first. For this compound, the second reduction potential has been reported at values such as -0.73 V vs. SCE and can be as low as -0.99 V vs. Ag/AgCl depending on the conditions. rsc.orgresearchgate.net The ability to access this second redox state is crucial for applications requiring highly efficient electron mediation. rsc.org

Table 1: Redox Potentials of this compound

| Redox Couple | Potential (V) | Reference Electrode | Source(s) |

|---|---|---|---|

| BV²⁺/BV•⁺ | -0.57 | SCE | maynoothuniversity.ie |

| BV•⁺/BV⁰ | -0.73 | SCE | maynoothuniversity.ie |

| BV²⁺/BV•⁺ | -0.54 | Ag/AgCl | rsc.org |

The viologen radical cation (V•⁺) can undergo dimerization to form (V•⁺)₂. maynoothuniversity.ie This phenomenon, sometimes referred to as 'pimerisation', involves the pairing of π-electron spins and can be influenced by temperature. tandfonline.com The formation of these dimers can significantly impact the stability and performance of viologen-based electrochromic devices. researchgate.net

Aggregation of the radical cations is another process that can occur, particularly with certain viologen derivatives. researchgate.net In the case of this compound, the hydrophobic nature of the benzyl rings can cause the radical cation to precipitate out of solution upon its formation. rsc.org The interaction of this compound radical cations with other molecules, such as sulfated β-cyclodextrin, can lead to the formation of insoluble aggregates, which affects the electrochemical response. maynoothuniversity.ie This aggregation can be observed through techniques like rotating disc voltammetry and spectroelectrochemistry. maynoothuniversity.ie Introducing bulky substituents, such as trifluoromethyl groups, onto the benzyl rings has been shown to diminish this dimerization and aggregation by creating electrostatic repulsion. researchgate.net

Two-Electron Reduction Pathways

Influence of Solvent and Electrolyte Environment on this compound Electrochemistry

The electrochemical behavior of this compound is highly sensitive to the surrounding solvent and the composition of the electrolyte. maynoothuniversity.ie The choice of supporting anions and the solvent system can significantly affect the redox potentials and the stability of the different redox states. maynoothuniversity.ieresearchgate.net

For example, the deposition of this compound onto a copper surface to form a protective layer was found to be most effective when chloride anions were present, compared to oxalate, sulfate, or acetate (B1210297) solutions. maynoothuniversity.ie The chloride anions stabilize the dicationic form of this compound at the copper surface through electrostatic interactions. maynoothuniversity.ie Studies have also shown that in mixtures of water and aprotic solvents, the rates of heterogeneous electron transfer for this compound monocations can be determined. researchgate.net

The interaction with host molecules like cyclodextrins in the electrolyte solution can also dramatically alter the electrochemistry. The complexation of this compound with β-cyclodextrin has been studied, revealing that the binding strength depends on the oxidation state of the viologen. nih.govasianpubs.org In the presence of sulfated β-cyclodextrin, the reduction of the this compound radical cation to its neutral form is shifted to a lower potential by 230 mV, indicating that the reduction becomes more difficult due to the formation of an insoluble aggregate. maynoothuniversity.ie This highlights the profound impact of the electrolyte environment on the thermodynamic and kinetic parameters of this compound's redox reactions.

Interfacial Electron Transfer Kinetics at Electrode Surfaces

Studies on various viologen derivatives have determined heterogeneous electron transfer rate constants at different electrode materials like platinum and bismuth. researchgate.net For this compound, the electron-transfer rate constant has been found to be moderately fast at DNA-modified gold electrodes. nih.gov The rate constants for the heterogeneous transfer of electrons to this compound monocations have been determined at a platinum disk electrode in various solvent mixtures. researchgate.net

The structure of the viologen molecule itself can influence the kinetics. For instance, an inverse correlation has been observed between the Frumkin-corrected standard rate constants and the inter-ring torsion angle of the viologens. researchgate.net Furthermore, modifying electrode surfaces with this compound can influence subsequent electrochemical processes. For example, this compound adsorbed on a copper surface can inhibit the dissolution of the copper electrode. maynoothuniversity.ie

Voltammetric and Spectroelectrochemical Characterization Techniques

Cyclic voltammetry (CV) is a primary technique used to investigate the redox behavior of this compound. maynoothuniversity.ieacs.org CV experiments reveal the characteristic two consecutive one-electron reduction peaks corresponding to the formation of the radical cation and the neutral species. maynoothuniversity.ie The reversibility of these processes can be readily assessed from the voltammetric data. acs.org

Spectroelectrochemistry, which combines electrochemical methods with spectroscopic measurements (such as UV-Vis or EPR spectroscopy), provides more detailed insights into the species generated during the redox reactions. researchgate.net For example, in-situ UV/Visible and EPR measurements have been used to confirm that the first reduction of a porphyrin-benzylviologen diad occurs at the benzylviologen moiety, leading to the formation of the radical cation which can be detected by its characteristic EPR signal. researchgate.net Spectroelectrochemical experiments are also instrumental in observing the deposition of aggregates, such as the insoluble complex formed between the this compound radical cation and sulfated β-cyclodextrin, on the electrode surface. maynoothuniversity.ie These techniques are essential for a comprehensive understanding of the complex electrochemical and chemical processes that this compound systems can undergo. utupub.fi

Table 2: Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | BV, BzV |

| Methyl Viologen | MV |

| Ethyl Viologen | EV |

| Ferrocene | Fc |

| Sulfated β-cyclodextrin | sβ-CD |

| Polypyrrole | PPY |

Cyclic Voltammetry Analysis

Cyclic voltammetry (CV) is a key technique for elucidating the redox properties of this compound. CV studies reveal two reversible one-electron reduction processes. acs.org The first reduction potential (Ered,1) of this compound can be fine-tuned by modifying its sidechains, with reported values ranging from -0.54 V to -0.67 V vs. Ag/AgCl. rsc.org

In a study involving the deposition of this compound on a copper surface in the presence of chloride anions, the reduction of the dicationic BV²⁺ to the radical cation was observed at -0.57 V vs SCE. researchgate.netmaynoothuniversity.ie The subsequent reduction of the radical species to the neutral form occurred at -0.73 V vs SCE. researchgate.netmaynoothuniversity.ie These findings indicate that the deposited this compound retains its characteristic redox properties. researchgate.netmaynoothuniversity.ie

The hydrophobic nature of the benzyl rings can influence its electrochemical behavior. In some instances, the radical cation (BV⁺•), once formed from the reduction of the dication, can precipitate out of the solution. rsc.org This precipitation can be observed in cyclic voltammograms as sharp adsorption peaks, particularly in frozen aqueous solutions where hydrophobic interactions are suppressed. researchgate.net

The interaction of this compound with other molecules can also affect its cyclic voltammetric response. For example, in the presence of sulfated β-cyclodextrin (sβ-CD), the reduction of the radical cation to the neutral this compound is shifted by 230 mV to a lower potential. maynoothuniversity.ie This shift suggests that the reduction becomes more difficult due to the formation of an insoluble aggregate between the this compound radical cation and sβ-CD. maynoothuniversity.ie

Table 1: Redox Potentials of this compound Species

| Redox Couple | Potential (V vs. SCE) | Reference |

|---|---|---|

| BV²⁺ / BV⁺• | -0.57 | researchgate.netmaynoothuniversity.ie |

| BV⁺• / BV⁰ | -0.73 | researchgate.netmaynoothuniversity.ie |

In Situ Spectroelectrochemistry

In situ spectroelectrochemistry combines electrochemical methods with spectroscopy to provide real-time monitoring of the spectral changes that occur during redox reactions. This technique is particularly useful for studying the different colored redox states of this compound. ossila.com

Upon the first one-electron reduction, the colorless dication (BV²⁺) transforms into the intensely colored radical cation (BV⁺•), which exhibits strong absorption in the visible region, resulting in a violet or blue color. ossila.comwikipedia.org Further reduction leads to the formation of the neutral species (BV⁰), which is typically yellow. ossila.comwikipedia.org

Spectroelectrochemical studies have been employed to investigate the interaction between this compound and other species. For instance, in the presence of sulfated β-cyclodextrin, the deposition of an aggregate of the radical cation at an indium tin oxide (ITO) electrode leads to an increased absorbance of the radical species. maynoothuniversity.ie

In the context of donor-acceptor molecules, in situ UV/Visible and EPR (Electron Paramagnetic Resonance) measurements have confirmed that the first and second electrochemical reductions of a metalloporphyrin-benzyl viologen diad occur at the this compound component. rsc.orgrsc.orgresearchgate.net The first reduction generates the this compound radical, which is EPR active. rsc.orgresearchgate.net The second reduction results in a diamagnetic species. rsc.orgresearchgate.net

These studies highlight the power of spectroelectrochemistry in identifying the specific sites of electron transfer and characterizing the resulting species in complex molecular systems containing this compound.

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | BV |

| This compound Dication | BV²⁺ |

| This compound Radical Cation | BV⁺• |

| This compound Neutral | BV⁰ |

| Sulfated β-cyclodextrin | sβ-CD |

| Indium Tin Oxide | ITO |

Spectroscopic Characterization and Mechanistic Elucidation of Benzyl Viologen Redox Forms

UV-Vis Absorption and Emission Spectroscopy of Benzyl (B1604629) Viologen Redox States

UV-Visible absorption spectroscopy is a fundamental tool for identifying the different redox states of benzyl viologen (BV), as each state—dication (BV²⁺), radical cation (BV⁺•), and neutral species (BV⁰)—possesses a distinct spectral signature.

The dicationic form (BV²⁺), the most oxidized and stable state, typically exhibits strong absorption in the UV region due to π-π* transitions within the aromatic rings. For instance, this compound films show a maximum absorption wavelength (λ_max) at 264 nm, attributed to the conjugation of the aromatic system. mdpi.com In aqueous solutions, an absorbance maximum is observed around 260 nm. utexas.edu

Upon one-electron reduction, the intensely colored radical cation (BV⁺•) is formed. This species is characterized by strong absorption bands in the visible and near-infrared (NIR) regions. In acetonitrile (B52724), the radical cation of this compound chloride shows a characteristic absorption peak at 728 nm. a-star.edu.sg Spectroelectrochemical studies on this compound films have shown the appearance of multiple new absorption bands upon reduction, with characteristic peaks observed around 563, 608, 664, and 736 nm. mdpi.com The formation of the radical cation is often accompanied by a dramatic color change, for example, from pale yellow to dark green. researchgate.net In some viologen systems, the radical cations can form π-dimers in solution, which exhibit their own unique absorption bands. utexas.edu

Further reduction leads to the neutral species (BV⁰), which is also spectroscopically distinct. While the radical cation is known for its vibrant color, the neutral species may have different absorption characteristics, often shifting back towards the UV or near-visible range.

The following table summarizes the characteristic UV-Vis absorption maxima for different this compound redox states as reported in various studies.

| Redox State | Wavelength (λ_max) | Solvent/Medium | Reference |

| Dication (BV²⁺) | 264 nm | Film | mdpi.com |

| Dication (BV²⁺) | 260 nm | Aqueous | utexas.edu |

| Radical Cation (BV⁺•) | 728 nm | Acetonitrile | a-star.edu.sg |

| Radical Cation (BV⁺•) | 563, 608, 664, 736 nm | Film | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Information regarding the emission (fluorescence or phosphorescence) properties of this compound itself is less common in the literature compared to its absorption characteristics. Studies on the closely related methyl viologen have shown that it can fluoresce in certain solvents like acetonitrile, with the emission providing valuable data for calculating its excited-state reduction potential. acs.org However, for many viologens, photoinduced electron transfer processes are often so rapid that they efficiently quench any significant emission from the excited state. acs.org

Electron Paramagnetic Resonance (EPR) Studies of Radical Cation Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for the direct detection and characterization of paramagnetic species, such as the this compound radical cation (BV⁺•). Since the dicationic (BV²⁺) and neutral (BV⁰) forms are diamagnetic (with paired electrons), they are EPR-silent.

When this compound undergoes a one-electron reduction, the resulting radical cation possesses an unpaired electron, making it EPR-active. In situ EPR measurements during the electrochemical reduction of a donor-acceptor molecule containing a this compound unit confirmed that the first reduction exclusively occurs at the viologen moiety. rsc.org This process gives rise to a distinct EPR signal characteristic of the BV⁺• radical. rsc.org Upon application of a potential sufficient for a second reduction, the EPR signal decays and eventually disappears as the diamagnetic, EPR-silent neutral species (BV⁰) is formed. rsc.org

The EPR spectrum's g-value is a key parameter that supports the organic nature of the radical. For viologen-type radicals, g-values are typically around 2.003, which is characteristic of carbon- and nitrogen-centered delocalized organic radicals. acs.orguleth.ca The hyperfine structure of the spectrum, which results from the interaction of the unpaired electron with magnetic nuclei (like ¹⁴N and ¹H), can provide detailed information about the spin density distribution across the molecule. mdpi.com Analysis and simulation of this structure can confirm that the radical is delocalized over the entire π-conjugated scaffold of the viologen. acs.org

EPR spectroscopy is also a powerful tool for studying the dynamics of radical pairs in photoinduced electron transfer reactions. rsc.org Steady-state EPR (SSEPR) can be used to monitor the formation and decay of the radical pair state, which consists of the viologen radical cation and a donor radical anion, providing insights into the kinetics of charge separation and recombination. rsc.org

| Parameter | Typical Value/Observation | Significance | References |

| g-value | ~2.003 | Confirms the organic nature of the radical species. | acs.orguleth.ca |

| Signal Intensity | Proportional to radical concentration | Allows for quantification of the BV⁺• species. | rsc.org |

| Hyperfine Splitting | Interaction with N and H nuclei | Provides information on spin density distribution. | acs.orgmdpi.com |

| Second Reduction | Disappearance of EPR signal | Confirms formation of the diamagnetic neutral species. | rsc.org |

This table is interactive. Click on the headers to sort the data.

Time-Resolved Spectroscopic Investigations of Excited States and Intermediates

Time-resolved spectroscopic techniques are crucial for understanding the ultrafast dynamics that follow the electronic excitation of this compound. These methods allow researchers to observe the formation and decay of short-lived excited states and reaction intermediates on timescales ranging from femtoseconds to microseconds.

Upon absorption of a photon, this compound is promoted to an electronically excited state (BV²⁺)*. This excited state is a powerful electron acceptor. acs.org Studies on related viologens have shown that in the presence of an electron donor, quenching of the excited state via electron transfer can occur on an ultrafast timescale, often in less than 200 femtoseconds. acs.org This process generates a geminate radical pair, consisting of the this compound radical cation (BV⁺•) and the oxidized donor.

Transient absorption spectroscopy is a key technique used to track these events. For example, pulsed laser excitation of a system containing a porphyrin chromophore covalently linked to a this compound acceptor resulted in intramolecular electron transfer that occurred within the nanosecond laser pulse width. rsc.org The formation of the transient this compound radical cation (BV⁺•) was directly detected using time-resolved resonance Raman (TR³) spectroscopy, which provides structural information about transient species. rsc.orgresearchgate.net

The subsequent fate of the radical pair is a competition between back electron transfer and charge separation. Back electron transfer, where the electron returns from the BV⁺• to the oxidized donor, can also be extremely fast. In studies of methyl viologen in methanol (B129727), this recombination was observed with a time constant of about 430 femtoseconds. acs.org Despite this rapid recombination, a fraction of the radical pairs can escape this process to form long-lived, separated ions. acs.org

Femtosecond pump-probe spectroscopy has also been used to investigate the excited-state dynamics of the viologen radical cation itself. mdpi.com Excitation of the methyl viologen radical cation led to rapid relaxation (700 fs) and the formation of a vibrationally excited ("hot") ground state with a lifetime of 16 picoseconds. mdpi.com Similar processes are expected to occur for the this compound radical.

| Technique | Observation | Timescale | Significance | References |

| Transient Absorption | Appearance of BV⁺• absorption bands | < 200 fs | Ultrafast photoinduced electron transfer. | acs.org |

| Transient Absorption | Decay of BV⁺• / Recovery of BV²⁺ | ~430 fs | Rapid back electron transfer in the geminate pair. | acs.org |

| Time-Resolved Resonance Raman (TR³) | Vibrational spectra of BV⁺• | Nanoseconds | Structural confirmation of transient radical formation. | rsc.orgresearchgate.net |

| Femtosecond Pump-Probe | Relaxation of excited BV⁺• | 1-20 ps | Formation and decay of vibrationally excited ground states. | mdpi.com |

This table is interactive. Click on the headers to sort the data.

X-ray Crystallography and Structural Analysis of this compound Derivatives

Crystal structure analysis of this compound dinitrate revealed that the molecule crystallizes in the monoclinic system with the P2₁/c space group. ajol.info A key structural feature of the dicationic (BV²⁺) form is the non-planar arrangement of the two pyridinium (B92312) rings. The dihedral angle (the twist angle) between the planes of these rings is significant, reported as 38.97° in one derivative. mdpi.com This twisting is a common feature in viologens and arises from steric hindrance between the ortho-hydrogens on the two rings. The benzyl groups are positioned on either side of the central bipyridine unit. ajol.infomdpi.com

The structural parameters of viologens are known to change upon reduction. researchgate.net For instance, in related phenyl viologen systems, the dication form has a twisted angle of 36° between the central rings, whereas the radical cation form becomes coplanar. researchgate.net This planarization in the radical state facilitates delocalization of the unpaired electron across the π-system. The bond connecting the two pyridine (B92270) rings also shortens upon reduction, indicating an increase in double-bond character. researchgate.net

The packing of this compound molecules in the crystal lattice is governed by non-covalent interactions, such as C-H···O hydrogen bonds and π-π stacking interactions, which help to stabilize the crystal structure. ajol.info

The table below presents crystallographic data for a representative this compound derivative.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| This compound Dinitrate | C₂₄H₂₂N₄O₆ | Monoclinic | P2₁/c | 6.3633 | 13.1291 | 13.1486 | 94.603 | ajol.info |

| {(BV)[Ag₂Cd(SCN)₆]}n | C₂₄H₂₀Ag₂CdN₈S₆ | Monoclinic | P2₁/c | 12.115 | 16.489 | 16.924 | 99.11 | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Photoinduced Electron Transfer Processes Involving this compound

This compound is a quintessential electron acceptor (or quencher) in photoinduced electron transfer (PET) reactions. rsc.orgacs.org Its low reduction potential makes it capable of accepting an electron from a wide variety of photoexcited electron donors. rsc.org The general mechanism involves the excitation of a donor molecule (D) to its excited state (D*), which then transfers an electron to the this compound dication (BV²⁺), acting as the acceptor (A).

D + hν → D *

D + BV²⁺ → D⁺• + BV⁺•*

This PET process results in the formation of a radical ion pair, consisting of the donor radical cation (D⁺•) and the this compound radical cation (BV⁺•). rsc.org The formation of the BV⁺• is readily observed by its characteristic strong absorption in the visible spectrum. mdpi.com

D⁺• + BV⁺• → D + BV²⁺

Controlling the rate of forward and back electron transfer is a major goal in the design of artificial photosynthetic and molecular electronic systems. rsc.org In many systems, the back electron transfer is very rapid, occurring on picosecond or even femtosecond timescales, which can limit the yield of persistent charge-separated products. acs.org

This compound has been used as an electron acceptor in various molecular assemblies. In covalently linked porphyrin-viologen diads, excitation of the porphyrin leads to efficient intramolecular electron transfer to the attached this compound moiety. rsc.org It is also used in ion-pair complexes, where a photoexcited donor anion (like tetraarylborate) transfers an electron to the viologen dication. rsc.org Furthermore, this compound can act as an electron acceptor for photoexcited flavins in biological systems and has been shown to facilitate the photoreduction of other molecules. researchgate.net In some cases, even solvent molecules like methanol can act as the electron donor to the highly oxidizing excited state of a viologen. acs.org

Catalytic Applications and Energy Conversion Systems Utilizing Benzyl Viologen

Photocatalytic Reduction Systems

Benzyl (B1604629) viologen plays a crucial role as an electron relay in photocatalytic systems, facilitating the transfer of electrons from a photosensitizer to a catalyst or substrate. Its reversible redox behavior allows it to accept electrons and then donate them to drive specific chemical transformations.

Hydrogen Evolution Reactions (HER)

Benzyl viologen is instrumental in photocatalytic systems designed for hydrogen evolution from water. In these systems, a photosensitizer absorbs light and transfers an electron to this compound, generating its radical cation (BV⁺•). This reduced form of this compound then transfers the electron to a catalyst, such as platinum, which facilitates the reduction of protons to produce hydrogen gas. utexas.eduresearchgate.net

The process can be summarized as follows:

A photosensitizer, upon light absorption, gets excited.

The excited photosensitizer reduces this compound (BV²⁺) to its radical cation (BV⁺•).

The this compound radical cation donates an electron to a hydrogen evolution catalyst.

The catalyst utilizes the electrons to reduce protons (H⁺) from water to form hydrogen gas (H₂).

Research has demonstrated that viologens, including this compound, act as effective electron mediators in these systems. researchgate.net The efficiency of hydrogen production can be influenced by factors such as the concentration of the viologen and the nature of the photosensitizer and catalyst. acs.orgchemrxiv.org For instance, studies on CdS quantum dots as light absorbers have shown that the steady-state radical generation quantum yield for this compound was 6.56%. acs.org Furthermore, covalent organic frameworks (COFs) incorporating viologen moieties have been developed as metal-free photocatalysts for hydrogen evolution, showcasing high efficiency. acs.orgnih.gov One such viologen-based COF demonstrated a hydrogen evolution rate of up to 4 mmol g⁻¹ h⁻¹ under visible light. acs.org

| System Component | Material/Compound | Role | Reference |

| Photosensitizer | Ruthenium(II) bipyridyl complex ([Ru(bpy)₃]²⁺), Cadmium Sulfide (CdS) Quantum Dots | Light absorption and initial electron transfer | acs.orgacs.org |

| Electron Mediator | This compound (BV²⁺) | Electron relay from photosensitizer to catalyst | utexas.eduresearchgate.net |

| Catalyst | Platinum (Pt), Cobalt-N-heterocyclic carbene (Co-NHC) complexes | Catalyzes the reduction of protons to H₂ | utexas.eduacs.org |

| Sacrificial Electron Donor | EDTA, Mercaptopropionic acid | Regenerates the photosensitizer | acs.orgacs.org |

Carbon Dioxide (CO₂) Reduction Catalysis

This compound also serves as a redox mediator in the photocatalytic and electrocatalytic reduction of carbon dioxide (CO₂) to valuable products like formate (B1220265). acs.org In enzymatic systems, formate dehydrogenase (FDH) can catalyze the reduction of CO₂, and this compound can act as an artificial electron donor to the enzyme. unl.ptresearchgate.net

In these systems, reduced this compound transfers electrons to the active site of the enzyme, which then catalyzes the conversion of CO₂. Studies have shown that the Mo-FDH from Desulfovibrio desulfuricans can efficiently catalyze CO₂ reduction using reduced viologens. unl.pt The efficiency of this process can be influenced by the specific viologen derivative used. acs.org For example, in mediated electron transfer bioelectrocatalysis for CO₂ reduction, the use of this compound resulted in a catalytic current approximately three times larger than the direct electron transfer-based current. nih.gov

Role of this compound in Redox Flow Battery Architectures

This compound is a promising candidate for the anolyte (negative electrolyte) material in both aqueous and non-aqueous redox flow batteries (RFBs). google.comiitm.ac.in RFBs are a type of electrochemical energy storage device where energy is stored in liquid electrolytes, offering scalability and design flexibility. The suitability of this compound stems from its ability to undergo reversible two-electron reduction, which can enhance the energy density of the battery. mdpi.com

In a non-aqueous redox flow battery, a this compound-based anolyte was paired with an N-hexyl phenothiazine (B1677639) catholyte. iitm.ac.inenergyconsortium.org This system demonstrated high solubility of this compound (0.84 M in acetonitrile) and high capacity retention of 99% per cycle. mdpi.comresearchgate.net The development of redox-active polymers incorporating viologen units, such as poly(vinylbenzyl ethylviologen), has also been explored to reduce crossover of the active species through the membrane, a common issue in RFBs. google.com These polymeric structures have shown to be effective redox species, with 94-99% of the nominal charge being accessible. google.com

| Battery Type | Anolyte | Catholyte | Key Findings | Reference |

| Non-Aqueous RFB | This compound (BV) | N-hexyl phenothiazine | High solubility (0.84 M), 99% capacity retention per cycle | iitm.ac.inmdpi.com |

| Aqueous RFB | This compound dichloride | Quinoxaline derivatives | Viologen derivatives are suitable redox active materials for the negative electrolyte | google.com |

| Polymer-based RFB | Poly(1-methyl-1′-(4-vinylbenzyl)-[4,4′-bipyridine]-1,1′-diium dichloride) | Poly(4-methacryloyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl-co-2-(methacryloyloxy)-N,N,N-trimethylethane ammonium (B1175870) chloride) | Suitable polymer materials for aqueous pRFBs | rsc.org |

Electrocatalytic Applications in Organic Transformations

This compound and its derivatives can act as electron-transfer mediators in electrocatalytic organic synthesis. clockss.org In this context, the viologen is electrochemically reduced at the cathode and then transfers this electron to an organic substrate in the bulk solution, thus mediating the reduction. This process, known as indirect electrolysis, can overcome the slow kinetics of direct electron transfer to organic molecules at the electrode surface. acs.org

The use of redox mediators like viologens can enable a variety of organic transformations. acs.orgnih.gov For example, viologens have been employed in bio-electrocatalytic systems, where they shuttle electrons between an electrode and an enzyme to drive specific biochemical reactions. researchgate.netrsc.org This approach has been used for the reduction of oxidized glutathione (B108866) by glutathione reductase, where the reduction potential of the viologen was found to be a key factor in the efficiency of electron transfer. rsc.org

Photoelectrochemical Energy Conversion Systems

This compound is utilized in photoelectrochemical cells (PECs) for energy conversion. In these systems, a semiconductor electrode absorbs light, generating electron-hole pairs. This compound in the electrolyte can be photoreduced by the photogenerated electrons at the semiconductor surface. utexas.edu

A notable application involves coating a p-type silicon electrode with a film of poly(this compound) (PBV). utexas.edu When this modified electrode is illuminated, the PBV film is photoreduced. If platinum nanoparticles are incorporated into the film, the photoproduction of hydrogen occurs at a potential significantly less negative than what is typically required, a phenomenon known as underpotential deposition. utexas.edu This indicates that the PBV film effectively mediates the electron transfer from the silicon electrode to the platinum catalyst for hydrogen evolution.

Furthermore, this compound has been used in photoelectrochemical displays based on its photo-induced reaction at a p-type gallium phosphide (B1233454) (GaP) electrode. aip.org In the context of bio-hybrid systems, poly-benzyl viologen has been used as a redox polymer to link photosystem I (PSI) and photosystem II (PSII) in layered assemblies on electrodes, facilitating photocurrent generation. nih.govd-nb.info In the presence of this compound as a mediator, photo-excitation of PSI complexes at a tin oxide (SnO₂) electrode resulted in an anodic photocurrent. researchgate.net

| System | Electrode | Mediator/Component | Application | Reference |

| PEC for H₂ Evolution | p-type Silicon | Poly(this compound) with Pt nanoparticles | Hydrogen production at an underpotential | utexas.edu |

| Photoelectrochemical Display | p-type Gallium Phosphide | This compound Bromide | Information display | aip.org |

| Bio-hybrid PEC | Indium Tin Oxide (ITO) | Poly-benzyl viologen, PSI, PSII | Photocurrent generation | nih.govd-nb.info |

| Bio-hybrid PEC | Tin Oxide (SnO₂) | This compound, PSI | Anodic photocurrent generation | researchgate.net |

Integration of Benzyl Viologen in Advanced Materials and Device Architectures

Incorporation into Electrochromic Displays and Smart Windows

The electrochromic nature of benzyl (B1604629) viologen is one of its most explored characteristics. ossila.comsigmaaldrich.com Viologens are among the most studied small molecule-based electrochromic materials due to their significant optical contrast, high coloration efficiency, and redox stability. mdpi.com The fundamental principle lies in the reversible reduction of the benzyl viologen dication (BV²⁺), which is typically colorless, to a vividly colored radical cation (BV•⁺) and then to a neutral species (BV⁰). ossila.commdpi.com This transition from colorless to a violet-purple or blue state forms the basis of its use in electrochromic devices (ECDs), such as displays and smart windows. ossila.commdpi.comaip.org

Smart windows that use electrochromic materials can modulate light and heat transmission, offering significant energy savings. acs.orgncsu.edu In these devices, this compound acts as the cathodically coloring material. mdpi.com Recent innovations include the development of self-powered smart windows that use viologen derivatives and the principles of self-charging batteries, eliminating the need for an external power source. rsc.org These devices can switch between colorless and various colored states (blue, purple, green) and can self-recover to their transparent state when the circuit is opened, as the viologen radical is spontaneously oxidized by dissolved oxygen in the gel electrolyte. rsc.org

Research has also focused on enhancing the performance and stability of viologen-based ECDs. Modifying the molecular structure of this compound, for instance by introducing trifluoromethyl (CF₃) substituents, has been shown to improve optical properties and prevent the aggregation of viologen radicals, which can degrade device performance over time. researchgate.net This modification leads to a high transmittance change, fast response times, and excellent cycling stability. researchgate.net Another approach involves creating asymmetric viologen molecules, such as 1-benzyl-1′-heptyl viologen, which suppresses the formation of performance-deteriorating dimers and allows for operation at higher voltages, resulting in large transmittance changes and stable operation. rsc.org

| Device Configuration/Viologen Derivative | Transmittance Change (ΔT) | Wavelength (nm) | Response Time (s) | Stability (Cycles) | Citation(s) |

| FBPCV-ECD (gel state) | 74.25% | Visible Band | Not Specified | 91.3% retention after 5000 | dntb.gov.ua |

| FBPCV-ECD (gel state) | 67.15% | Near-Infrared Band | Not Specified | 91.3% retention after 5000 | dntb.gov.ua |

| DTFMBzV/Fc ECD | 63.5% | 605 | < 3 | 97% retention after 10,000 | researchgate.net |

| Self-powered with this compound | ~55% | 605 | ~10 (coloring) | Stable over 100 cycles | rsc.org |

Functionalization of Nanomaterials with this compound for Enhanced Properties

The functionalization of nanomaterials with this compound has emerged as a powerful strategy to tune their electronic and optical properties for various applications. This approach leverages the strong electron-donating capabilities of the reduced, neutral form of this compound (BV⁰) to modify the characteristics of materials like carbon nanotubes, graphene, and semiconductors. ossila.com

Neutral this compound has been effectively used as an n-type dopant for carbon-based nanomaterials. ossila.com It can be used to dope (B7801613) both carbon nanotubes (CNTs) and graphene, inducing n-type behavior in these materials. ossila.comresearchgate.net For instance, when a bilayer graphene field-effect transistor (FET) is doped with this compound, it exhibits n-type characteristics, in contrast to its usual p-type behavior when exposed to air. researchgate.net This doping is achieved through charge transfer from the electron-donating this compound molecules to the graphene sheet. researchgate.net Similarly, p-n junctions in CNT sheets can be created by selectively doping one area with this compound to form the n-type region. semanticscholar.org Researchers have also synthesized composites where viologen polymers are anchored to single-walled carbon nanotubes (SWCNTs), creating materials with interconnected nanotube networks for potential use in molecular electronics. iaea.orgresearchgate.net

The neutral state of this compound (BV⁰) is a potent n-type dopant for a range of organic and inorganic semiconductors. ossila.comsigmaaldrich.com Its high reduction potential allows it to induce direct intermolecular charge transfer, increasing the number of mobile electrons in n-type semiconductors. rsc.org This doping process is particularly effective in organic field-effect transistors (OFETs), where it can significantly enhance performance. rsc.orgresearchgate.net

Studies have shown that blending BV⁰ with n-type and ambipolar conjugated polymers can markedly increase electron mobility. researchgate.netdongguk.edu For example, doping an ambipolar polymer like DPK-TT resulted in an electron mobility increase of two orders of magnitude, from ~10⁻³ cm² V⁻¹s⁻¹ to ~10⁻¹ cm² V⁻¹s⁻¹. dongguk.edu This improvement is attributed to the filling of deep trap sites in the semiconductor's band gap by the excess charge carriers induced by the dopant. rsc.org Furthermore, this compound can also help rearrange the polymer chains into a more favorable molecular stacking order, which promotes more efficient charge transport. rsc.org The this compound radical cation (BV•⁺) has also been used to achieve high electrical conductivity in doped polymer films, reaching values as high as 1.34 × 10⁻² S cm⁻¹. ossila.com

| Semiconductor Material | Dopant Form | Key Finding | Value | Citation(s) |

| Ambipolar Polymer (DPVF-TT) | Neutral this compound (BV⁰) | Electron Mobility Increase | ~10⁻³ to ~10⁻¹ cm² V⁻¹s⁻¹ | dongguk.edu |

| N-type Polymer (pNDI-2T) | This compound Radical Cation (BV•⁺) | Electrical Conductivity | 1.34 × 10⁻² S cm⁻¹ | ossila.com |

| Zinc Oxide (ZnO) ETL in Polymer Solar Cell | This compound Dichloride | Power Conversion Efficiency (PCE) Improvement | 16.52% | ossila.com |

| MoS₂ | Neutral this compound (BV⁰) | Electron Sheet Density | ~1.2 × 10¹³ cm⁻² | researchgate.netacs.org |

| MoS₂ at metal junctions | Neutral this compound (BV⁰) | Contact Resistance Reduction | > 3 times | researchgate.net |

Two-dimensional (2D) transition metal dichalcogenides (TMDCs), such as molybdenum disulfide (MoS₂), are another class of materials whose properties can be tailored using this compound. ossila.comrsc.org Neutral this compound serves as an effective surface charge transfer donor for MoS₂, inducing stable n-type doping that is robust even in ambient air. researchgate.netacs.org This non-covalent functionalization can achieve a high electron sheet density, reaching the degenerate doping limit for MoS₂. researchgate.netacs.org

This doping strategy is particularly useful for improving the performance of electronic devices based on TMDCs. arxiv.org For example, by selectively doping the source and drain contact regions of an MoS₂ transistor with this compound, the contact resistance can be reduced by a factor of more than three. researchgate.net This leads to devices with excellent switching characteristics. researchgate.net The functionalization is also reversible; the this compound molecules can be removed by simply immersing the material in a solvent like toluene, allowing for controllable and on-demand modification of the material's properties. researchgate.net

Semiconductor Doping for Enhanced Charge Mobility

Development of Sensors and Biosensors Based on this compound Redox Activity

The reversible redox activity of this compound makes it a valuable component in the development of electrochemical sensors and biosensors. rsc.org It can act as an electroactive indicator or a redox mediator, facilitating the detection of a wide range of analytes.

The core principle behind this compound-based electrochemical sensors is the change in its electrochemical response upon interaction with a target analyte. For example, a microfluidics-based sensing system has been developed to detect this compound by using its electrochemical reduction reaction. nih.govresearchgate.net In this system, the sensing reaction is electrically coupled to a separate reporting reaction that generates a light signal (electrogenerated chemiluminescence, or ECL), providing a photonic readout for the electrochemical event. nih.govresearchgate.net This decouples the sensing chemistry from the reporting chemistry, broadening the range of detectable compounds. nih.gov

In the realm of biosensing, this compound has been used as an electroactive indicator to differentiate between single-stranded (ssDNA) and double-stranded (dsDNA) DNA immobilized on an electrode. capes.gov.bracs.org It interacts electrostatically with the DNA, and the strength of this binding is dependent on both the DNA structure (ssDNA vs. dsDNA) and the redox state of the viologen. capes.gov.br This differential binding allows for the electrochemical monitoring of DNA denaturation and hybridization. capes.gov.br Other applications include its use in bacterial biosensors to detect oxidative stress, where it acts as a model redox-cycling chemical to induce a measurable response from the bacteria. sabanciuniv.edu Furthermore, derivatives like this compound boronic acid have been employed as a reporter molecule in surface-enhanced Raman scattering (SERS) for the indirect detection of glucose. ntu.edu.sg

Optical Sensing Platforms

This compound (BV) and its derivatives are integral components in the development of advanced optical sensing platforms due to their distinct electrochromic and photophysical properties. researchgate.net These properties, primarily the ability to change color and luminescence in response to an external stimulus, make them highly suitable for detecting a variety of analytes, from small molecules like oxygen to biomolecules such as sugars. nih.govnasa.gov

One significant application is in the creation of optical oxygen sensors. Researchers have synthesized dyads of Ru(II) tris(1,10-phenanthroline) and N-Benzyl-N'-methyl-viologen, incorporating them into sol-gel materials like silica (B1680970) aerogels. nasa.gov In these systems, the inherent photoluminescence of the Ruthenium(II) complex is quenched by the viologen moiety through intramolecular electron transfer. nasa.gov This quenching process is modulated by the presence of oxygen, which can interact with the luminescent components. nasa.gov The accessibility of the luminescent moieties to gas-phase quenchers within the mesoporous aerogel structure allows for sensitive oxygen detection, both at room temperature and at 77 K. nasa.gov

Another key area is the development of chemosensors for sugars. By functionalizing this compound with boronic acid groups, scientists have created effective quenchers for the photo-excited state of anionic Ruthenium(II) metal-ligand complexes (MLCs). nih.gov The interaction between the cationic this compound quencher and the anionic Ru-MLC is electrostatic. The binding of sugars to the boronic acid groups alters the quenching efficiency, providing a measurable optical response for sugar detection. nih.gov The quenching rate constants in these systems are notably high, indicating a strong and specific interaction between the sensor components. nih.gov

Furthermore, the electrochromic nature of this compound is harnessed in various optical devices. When an electrical potential is applied to materials containing this compound, they undergo reversible redox reactions, transitioning between a colorless dication (BV²⁺), a colored radical cation (BV⁺•), and a neutral species (BV⁰). researchgate.net This results in a significant change in their optical absorption. mdpi.commdpi.com For instance, upon reduction, this compound films exhibit a characteristic absorption band at 402 nm. mdpi.com This principle is used in electrochromic devices (ECDs) that can dynamically control light transmission. researchgate.net By modifying the this compound structure, for example, by adding trifluoromethyl substituents, researchers can enhance optical contrast, improve stability by preventing aggregation, and achieve rapid switching times, making them suitable for applications like smart windows and dynamic displays. researchgate.netresearchgate.net

Table 1: Research Findings on this compound in Optical Sensing Platforms

| Platform Type | Analyte/Stimulus | Core Components | Mechanism of Action | Key Findings |

|---|---|---|---|---|

| Sol-Gel Based Sensor | Molecular Oxygen (O₂) | N-Benzyl-N'-methyl-viologen, Ru(II) complex, Silica Aerogel | Luminescence quenching of the Ru(II) complex by the viologen, modulated by O₂. nasa.gov | The sensor is effective at both room temperature and 77 K due to the porous aerogel structure allowing gas diffusion. nasa.gov |

| Chemosensor | Sugars (e.g., glucose) | This compound functionalized with boronic acid, Anionic Ru(II) complex | Photoinduced electron transfer quenching of the Ru(II) complex's emission by the viologen derivative. Sugar binding alters quenching efficiency. nih.gov | Quenching rate constants are an order of magnitude higher than similar systems without the specific electrostatic attraction. nih.gov |

| Electrochromic Device (ECD) | Electrical Voltage | This compound derivatives (e.g., with CF₃ substituents), Ferrocene | Reversible redox reactions of viologen (V²⁺ ↔ V⁺•) induce a change in optical absorption and color. researchgate.netresearchgate.net | Introducing CF₃ groups enhances optical contrast (ΔT of 63.5%) and cyclic stability (>97% retention after 10,000 cycles). researchgate.net |

Molecular Switches and Logic Gates Utilizing this compound

The capacity of molecules to switch between two or more stable states in response to external stimuli forms the basis of molecular switches and logic gates. frontiersin.orgnih.gov These systems mimic the functions of electronic components at the molecular level, converting chemical or physical inputs into detectable outputs, often optical signals. frontiersin.orgacs.org this compound is a key molecule in this field due to its well-defined and reversible electrochemical behavior, which allows it to function as a highly effective molecular switch.

The fundamental switching mechanism of this compound is based on its three distinct redox states: the dication (V²⁺), the radical cation (V⁺•), and the neutral form (V⁰). researchgate.net The transition between these states can be triggered by electrical potential (electro-switching) or by light in the presence of a suitable photosensitizer (photo-switching). Each state possesses unique optical properties; for example, the dication is typically colorless, while the radical cation is intensely colored, providing a clear optical output for the switching action. mdpi.com

This switching capability is foundational to its use in constructing molecular logic gates. By defining the inputs (e.g., chemical species, light, or electrical potential) and the output (e.g., absorbance or fluorescence at a specific wavelength), systems incorporating this compound can be designed to perform Boolean logic operations. frontiersin.orgrsc.org For instance, the presence or absence of a reducing agent could serve as Input 1, and a specific wavelength of light as Input 2. The resulting color change (the output) could then correspond to the outcome of an AND, OR, or INHIBIT logic operation.

A practical application of this compound's switching properties is its use as a potent n-type dopant for organic and 2D semiconductors. researchgate.net In its reduced, neutral state (BV⁰), this compound can efficiently donate electrons to a semiconductor like MoS₂. researchgate.netresearchgate.net This process, known as surface charge transfer doping, fundamentally alters the electronic properties of the material, effectively switching it to a more conductive state. researchgate.net This doping is a critical step in fabricating components for logic circuits, as it allows for precise control over the threshold voltages of transistors, which are the building blocks of logic gates. researchgate.net The ability to use this compound to create highly noise-resistant and low-power logic gates on flexible substrates highlights its importance in molecular-scale electronics. researchgate.net

Table 2: Principles of Molecular Switches and Logic Gates with this compound

| Switch/Gate Type | Inputs | Output | Operational Principle |

|---|---|---|---|

| Electrochemical Switch | Electrical Potential (Reduction/Oxidation) | Color Change / Optical Absorbance | This compound cycles between its colorless dication (BV²⁺) and colored radical cation (BV⁺•) states upon application of a voltage. researchgate.net |

| Chemical Switch (Doping) | Presence of a strong reductant (e.g., Indium metal) | Generation of neutral this compound (BV⁰) | A chemical reaction reduces BV²⁺ to its neutral, electron-donating form, BV⁰. d-nb.info |

| INHIBIT Logic Gate (Conceptual) | Input 1: Oxidizing AgentInput 2: Reducing Agent | Optical State (Colored/Colorless) | The colored state (Output=1) is achieved only when the reducing agent is present (Input 2=1) and the oxidizing agent is absent (Input 1=0). |

Interactions of Benzyl Viologen with Biological Systems and Bio Inspired Research

Interaction with Nucleic Acids and Proteins: Fundamental Mechanisms

Benzyl (B1604629) viologen interacts with biomacromolecules like nucleic acids and proteins, primarily through non-covalent forces. These interactions are fundamental to its function in some biological assays and its potential as a probe for biomolecular structures.

Electrochemical studies have detailed the interaction between benzyl viologen and both double-stranded (ds) and single-stranded (ss) DNA immobilized on gold electrodes. nih.govcapes.gov.bracs.org The primary mode of interaction is electrostatic, occurring between the positively charged viologen dication (BV²⁺) and the negatively charged phosphate (B84403) backbone of DNA. nih.govcapes.gov.br The strength of this interaction is dependent on the ionic strength of the solution; as ionic strength increases, the binding of BV to DNA decreases. nih.govcapes.gov.br

Research has shown that the dicationic form (BV²⁺) binds more strongly to DNA than the singly reduced radical cation form (BV⁺•). nih.govcapes.gov.br In a pH 7.4 buffer solution, BV²⁺ binds to dsDNA 9 times more strongly than BV⁺•, and to ssDNA 5 times more strongly. nih.govcapes.gov.br This difference in binding affinity allows this compound to be used as an electroactive indicator to differentiate between single- and double-stranded DNA. nih.govcapes.gov.br

Table 2: Binding Parameters of this compound (BV²⁺) with DNA at μ = 8.4 mM

| DNA Type | Binding Constant (K₂₊) (M⁻¹) | Binding Site Size (s) | Reference |

|---|---|---|---|

| Double-stranded (dsDNA) | 2.0 (±0.2) × 10⁴ | 1 base pair | nih.govcapes.gov.bracs.org |